molecular formula C10H18N2O B13817587 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one CAS No. 328899-05-4

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one

Cat. No.: B13817587
CAS No.: 328899-05-4
M. Wt: 182.26 g/mol
InChI Key: KBQNGHUIYSTQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one (CAS Registry Number: 91951-83-6) is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . It features the 3,9-diazabicyclo[3.3.1]nonane scaffold, a bicyclic structure of significant interest in medicinal chemistry due to its presence in compounds that interact with biological targets in the central nervous system . The 3,9-diazabicyclo[3.3.1]nonane core is a privileged structure in neuropharmacological research. Derivatives based on this scaffold have been extensively investigated for their interactions with nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels critical for neurotransmission and are important targets for researching conditions related to cognitive function and addiction . Furthermore, structurally related 3,7-diazabicyclo[3.3.1]nonane compounds have shown promise in preclinical research as antiarrhythmic agents for the treatment of supraventricular arrhythmias and as ligands for opioid receptors, indicating potential value in pain management research . This makes this compound a valuable intermediate for researchers in neuroscience and pharmaceutical development who are synthesizing and evaluating novel bioactive molecules. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

328899-05-4

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-one

InChI

InChI=1S/C10H18N2O/c1-2-10(13)12-6-8-4-3-5-9(7-12)11-8/h8-9,11H,2-7H2,1H3

InChI Key

KBQNGHUIYSTQKH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2CCCC(C1)N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Mannich condensation reaction, where piperidones react with formalin and primary amines under specific conditions . This reaction produces bispidinones, which can be further reduced to form the desired diazabicyclo compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as bispidanes.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one involves its interaction with specific molecular targets. The diazabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as stimulation of erythrocyte and platelet proliferative activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Bicyclic Core Substituent Position Functional Group Pharmacological Target
1-(3,9-Diazabicyclo[...]nonan-3-yl)propan-1-one 3.3.1 N3 Propan-1-one HIV-1, Renin
3,7-Diazabicyclo[...]nonan-9-one 3.3.1 C9 Ketone Broad-spectrum
3-Thia-7,9-diazabicyclo[...]nonane 3.3.1 (S at N7) N7 Propionyl μ-, δ-, κ-opioid receptors

Physicochemical Properties

  • Molecular Weight and Solubility: The propan-1-one derivative (C₁₁H₂₀N₂O, MW 196.29) has higher hydrophobicity than 3,7-diazabicyclo[...]nonan-9-one (C₉H₁₄N₂O, MW 166.22), impacting bioavailability .
  • Conformational Stability : NMR studies confirm a "chair-chair" conformation in 3,7-diazabicyclo derivatives, whereas 3,9-diazabicyclo systems adopt a more strained "boat-chair" geometry, influencing target engagement .

Biological Activity

1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C_{10}H_{18}N_{2}O
  • Molecular Weight : 182.26 g/mol
  • CAS Number : 45099827

The biological activity of this compound primarily involves its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-β, which are crucial in cell signaling pathways associated with cancer and other diseases .
  • Receptor Binding : It acts as a ligand for certain receptors, modulating their activity and potentially influencing neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits Class I PI3K enzymes, impacting cancer proliferation .
Antitumor ActivityDemonstrates potential in inhibiting tumor growth through enzyme inhibition .
Neurotransmitter ModulationInteracts with receptors involved in neurotransmission .
SelectivitySelective against certain kinases, minimizing off-target effects .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant antitumor properties by selectively inhibiting PI3K-a isoforms, which play a pivotal role in cancer cell survival and proliferation .
  • Neuropharmacological Effects : Research indicates that the compound may influence neurological pathways by acting on specific receptors linked to excitatory neurotransmission. This suggests potential applications in treating neurological disorders .
  • Inflammatory Disease Models : Additional findings suggest that the compound could be beneficial in models of inflammatory diseases due to its selective inhibition of pathways involved in inflammation .

Q & A

Q. What are the recommended methods for synthesizing 1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one, and how can reaction conditions be optimized?

Synthesis typically involves cyclization reactions with amines and ketones under controlled conditions. Key steps include:

  • Precursor selection : Use bicyclic amine scaffolds (e.g., 3,9-diazabicyclo[3.3.1]nonane) and propanone derivatives.
  • Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance cyclization efficiency.
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and byproduct formation.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) isolates the product.
    For optimization, iterative testing of solvents (e.g., DMF vs. THF) and stoichiometric ratios (amine:ketone) is critical. Evidence from similar bicyclic derivatives highlights the importance of substituent steric effects on reaction kinetics .

Q. How should researchers approach the structural characterization of this compound to confirm its bicyclic framework and substituent positions?

A multi-technique strategy is essential:

  • X-ray crystallography : Resolves the bicyclic framework and stereochemistry (e.g., crystal structures of related 9-azabicyclo compounds ).
  • NMR spectroscopy :
    • ¹H NMR : Peaks between δ 2.5–3.5 ppm indicate methylene groups in the bicyclic core.
    • ¹³C NMR : Carbonyl signals (δ ~210 ppm) confirm the propanone moiety.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks).
  • Infrared (IR) spectroscopy : Stretching vibrations at ~1700 cm⁻¹ confirm the ketone group.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Storage : Store in airtight containers at –20°C to prevent degradation.
  • Waste disposal : Follow institutional guidelines for organic solvents and amine-containing compounds. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding skin contact and ensuring proper labeling .

Advanced Research Questions

Q. How can researchers design long-term environmental fate studies for this compound, considering sources, distribution, and transformation pathways?

Adopt a tiered approach inspired by the INCHEMBIOL project :

  • Phase 1 (Lab-scale) :
    • Physicochemical properties : Measure logP, solubility, and hydrolysis rates.
    • Biotic/abiotic degradation : Use HPLC/MS to track degradation products under UV light or microbial exposure.
  • Phase 2 (Field studies) :
    • Multi-compartment modeling : Assess distribution in soil, water, and air using tracer compounds.
    • Bioaccumulation assays : Measure uptake in model organisms (e.g., Daphnia magna).
  • Phase 3 (Risk assessment) : Integrate data to predict ecological impacts using probabilistic models.

Q. What methodological approaches are effective in resolving contradictions in reported biological activities of derivatives?

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, exposure times).
  • Computational docking : Use software like AutoDock to predict binding affinities at target receptors (e.g., serotonin or GABA receptors ).
  • In vivo vs. in vitro correlation : Test derivatives in both cell-based assays and animal models to identify metabolic differences.
  • Meta-analysis : Pool data from published studies to identify outliers or confounding variables (e.g., solvent effects on activity ).

Q. How can stereochemical challenges during synthesis be addressed to improve enantiomeric purity?

  • Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) to control stereocenters.
  • Chromatographic resolution : Employ chiral columns (e.g., amylose-based) for enantiomer separation.
  • Crystallization-induced asymmetric transformation (CIAT) : Leverage differential solubility of enantiomers in polar solvents.
    Evidence from bicyclic amine derivatives suggests that steric hindrance at the nitrogen atom significantly influences enantioselectivity .

Q. What strategies enhance the pharmacological selectivity of derivatives targeting neurological receptors?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., fluoro or nitro) to improve receptor specificity.
  • Pharmacophore mapping : Identify critical binding motifs via 3D-QSAR models.
  • In silico screening : Virtual libraries can prioritize derivatives with optimal ADMET profiles.
    Studies on 3,7-diazabicyclo derivatives demonstrate that alkoxyalkyl substituents at position 7 reduce off-target effects .

Q. How can researchers assess the compound’s potential for inducing oxidative stress in cellular models?

  • Biomarker assays : Measure ROS levels (e.g., DCFDA fluorescence) and antioxidant enzymes (e.g., SOD, catalase).
  • Omics approaches : Transcriptomic or proteomic profiling identifies stress-response pathways.
  • Comparative toxicity testing : Use structurally similar compounds as positive/negative controls.
    Methodologies from phenolic compound studies (e.g., antioxidant activity assays ) can be adapted.

Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2–12 and monitor decomposition via LC-MS.
    • Thermal stress : Heat samples to 40–80°C and track degradation kinetics.
  • Accelerated stability testing : Use ICH guidelines (25°C/60% RH) for long-term predictions.
  • Isotope labeling : ¹³C or ²H labels can trace degradation pathways.

Q. How can computational models predict the compound’s interaction with biological membranes?

  • Molecular dynamics (MD) simulations : Simulate lipid bilayer permeation using tools like GROMACS.
  • Free energy calculations : Estimate partitioning coefficients (logP) via PMF profiles.
  • Coarse-grained models : Reduce computational cost while maintaining predictive accuracy for large-scale membrane interactions.
    Related studies on bicyclic amines highlight the role of nitrogen protonation states in membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.